(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17487784
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2 |
|---|---|
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | (1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H16N2/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | RRHHGSNSNIHWDX-JTQLQIEISA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)[C@H](CN)N)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C(CN)N)C |
Introduction
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a unique structure and properties, making it of interest in medicinal chemistry and materials science. It features a central ethane backbone with two amine groups (-NH2) attached to it and a dimethylphenyl group, which adds steric hindrance and electronic effects influencing its reactivity.
Synthesis Methods
The synthesis of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reductive amination of ketones or aldehydes with appropriate amines. This process requires careful control of reaction conditions such as temperature, solvent choice, and catalysts to achieve optimal yields.
Chemical Reactions and Applications
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine can participate in various chemical reactions typical for amines, including nucleophilic substitutions and complexation reactions. These reactions are facilitated by specific conditions and can lead to the formation of derivatives with potential applications in drug development and materials synthesis.
Applications Overview
| Field | Applications |
|---|---|
| Medicinal Chemistry | Drug development, synthesis of biologically active molecules |
| Materials Science | Building block in organic synthesis, polymer chemistry |
Research Findings and Biological Activity
While specific biological activity data for (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is limited, its chiral nature and amine functionalities suggest potential interactions with biological targets such as enzymes and receptors. This could be relevant in drug development, where selective binding to biological targets could enhance therapeutic efficacy.
Comparison with Similar Compounds
Similar compounds like (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride and (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride have different methyl substitution patterns on the phenyl ring, which can affect their reactivity and biological activity. The presence of hydrochloride groups in some of these compounds enhances their solubility and stability.
Comparison Table
| Compound | Methyl Substitution | Unique Features |
|---|---|---|
| (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine | 2,3-Dimethylphenyl | No hydrochloride groups |
| (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride | 2,4-Dimethylphenyl | Presence of hydrochloride groups enhances solubility |
| (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride | 2,5-Dimethylphenyl | Different methyl substitution pattern |
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